N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide
Description
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide: is a synthetic organic compound characterized by its unique bicyclic structure and the presence of trifluoroacetamide functionality
Properties
Molecular Formula |
C12H18F3NO |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-[(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H18F3NO/c1-9(2,3)11-4-10(5-11,6-11)7-16-8(17)12(13,14)15/h4-7H2,1-3H3,(H,16,17) |
InChI Key |
ASOGAXNACBGSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the trifluoroacetamide group: This is usually done by reacting the intermediate with trifluoroacetic anhydride in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the above steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[1.1.1]pentane core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
- Oxidized derivatives of the bicyclo[1.1.1]pentane core.
- Reduced forms of the trifluoroacetamide group.
- Substituted trifluoroacetamide derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity. Biology Medicine : Research is ongoing into its use as a potential therapeutic agent, although specific applications are still under investigation. Industry : The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide exerts its effects is not fully understood. its molecular structure suggests it may interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoroacetamide group is known to enhance the compound’s stability and bioavailability, potentially making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide: Similar structure but lacks the trifluoroacetamide group, resulting in different chemical properties and reactivity.
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide:
Uniqueness: : N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and potential for hydrogen bonding. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
